4-(5-Ethoxycarbonyl-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester
Overview
Description
4-(5-Ethoxycarbonyl-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of various organic compounds. This particular compound is characterized by the presence of a tert-butyl group, an ethoxycarbonyl group, and a pyridinyl group attached to a piperazine ring.
Mechanism of Action
Target of action
The compound belongs to the class of piperazine derivatives. Piperazine rings are often found in many pharmaceuticals and they can interact with a variety of biological targets, including G protein-coupled receptors, ion channels, and enzymes .
Mode of action
The exact mode of action would depend on the specific target. Generally, piperazine derivatives can act as agonists or antagonists, binding to their target and modulating its activity .
Biochemical pathways
The affected pathways would depend on the specific target. For example, if the compound targets a G protein-coupled receptor, it could influence signaling pathways such as the cAMP pathway or phosphoinositide pathway .
Pharmacokinetics
Piperazine derivatives generally have good bioavailability due to their ability to form hydrogen bonds and their conformational flexibility .
Result of action
The molecular and cellular effects would depend on the specific target and the mode of action. For example, if the compound acts as an antagonist at a receptor, it could inhibit the signaling pathway and reduce the cellular response .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For example, the compound’s activity could be affected by the pH of the environment, as this can influence the protonation state of the compound and its ability to bind to its target .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(5-(ethoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of N-Boc piperazine with ethyl bromoacetate in the presence of a base such as triethylamine. The reaction is carried out in a solvent like acetonitrile and is stirred for several hours at room temperature. The mixture is then cooled to 0°C, and the product is isolated and purified .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(5-Ethoxycarbonyl-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
4-(5-Ethoxycarbonyl-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Uniqueness
4-(5-Ethoxycarbonyl-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester is unique due to the presence of the ethoxycarbonyl group attached to the pyridinyl ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 4-(5-ethoxycarbonylpyridin-2-yl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-5-23-15(21)13-6-7-14(18-12-13)19-8-10-20(11-9-19)16(22)24-17(2,3)4/h6-7,12H,5,8-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCWMHWDFCCHLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652745 | |
Record name | tert-Butyl 4-[5-(ethoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00652745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201809-20-3 | |
Record name | tert-Butyl 4-[5-(ethoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00652745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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